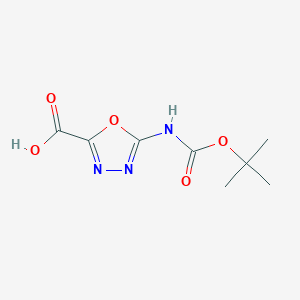
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an oxadiazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Deprotection Reactions: Reagents such as TFA, HCl, and oxalyl chloride in methanol can be used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted oxadiazole derivatives.
Deprotection Reactions: The major product is the free amine, along with by-products such as carbon dioxide and tert-butyl cation.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid has various applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid involves the following steps:
Protection of Amino Groups: The Boc group protects the amino group from unwanted reactions during synthesis.
Deprotection: Under acidic conditions, the Boc group is cleaved, releasing the free amine which can then participate in further reactions.
Interaction with Molecular Targets: The oxadiazole ring can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group protecting an amino group and are used in peptide synthesis.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure, which are used in various chemical and pharmaceutical applications.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the combination of the Boc-protected amino group and the oxadiazole ring. This combination provides both protection during synthesis and specific chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C8H11N3O5 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O5/c1-8(2,3)16-7(14)9-6-11-10-4(15-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14) |
InChI Key |
RGQRNENFWWUQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
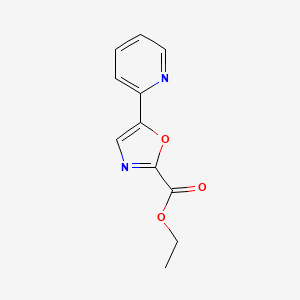

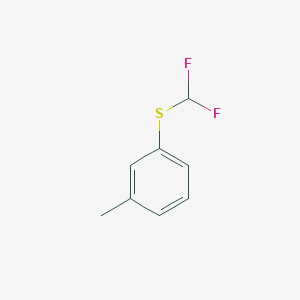
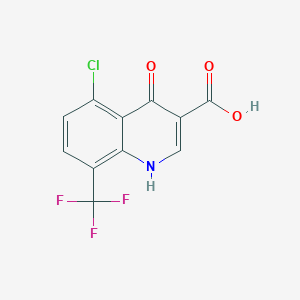
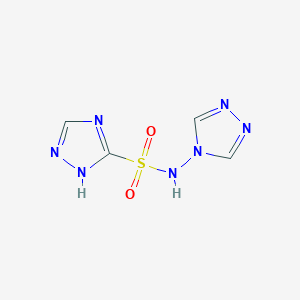

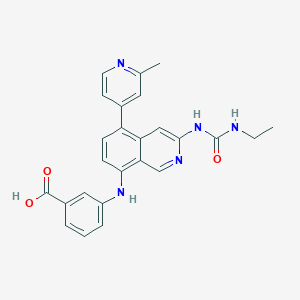

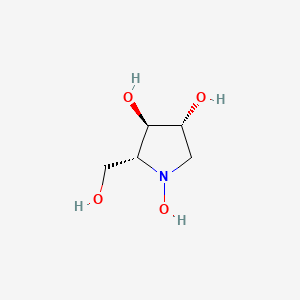

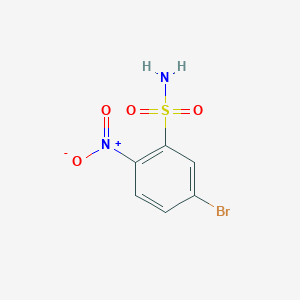
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
